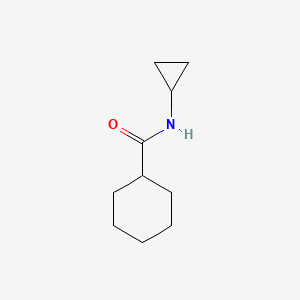

N-cyclopropylcyclohexanecarboxamide

Description

Overview of Amide Derivatives in Contemporary Organic Synthesis

Amide bond formation is one of the most fundamental and frequently employed reactions in organic chemistry, largely due to the prevalence of the amide linkage in biologically active molecules and synthetic materials. rsc.orgpulsus.com It is estimated that amide formation is the most common reaction performed in the pharmaceutical industry, with approximately a quarter of all marketed drugs containing at least one amide bond. rsc.org

The significance of amides stems from their unique combination of stability and reactivity. The resonance stabilization between the nitrogen lone pair and the carbonyl group imparts significant double-bond character to the C-N bond, resulting in a planar and rigid structure with restricted rotation. This structural rigidity is crucial in defining the three-dimensional shape of peptides and proteins.

In organic synthesis, a multitude of methods have been developed for the construction of amide bonds, ranging from the classic use of activated carboxylic acid derivatives (like acyl chlorides and anhydrides) to modern catalytic approaches that aim for greater atom economy and milder reaction conditions. chemguide.co.ukd-nb.info The direct condensation of carboxylic acids and amines, often facilitated by coupling reagents, is a cornerstone of modern synthetic chemistry. acs.org

Significance of Cyclopropyl (B3062369) and Cyclohexyl Moieties in Molecular Design and Reactivity

The incorporation of cyclic structures into molecules is a powerful strategy in medicinal chemistry and materials science to modulate properties such as conformation, lipophilicity, and metabolic stability.

The Cyclopropyl Moiety: The cyclopropyl group is a three-membered ring that possesses a high degree of ring strain due to its 60° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.medalalinstitute.com This strain endows the cyclopropyl ring with unique electronic properties, including enhanced p-character in its C-C bonds, making it behave somewhat like a double bond. fiveable.menih.gov In drug design, the cyclopropyl group is often used to:

Increase Potency and Selectivity: Its rigid nature can lock a molecule into a bioactive conformation, leading to more favorable binding with a biological target. iris-biotech.de

Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in acyclic alkyl groups, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. hyphadiscovery.com

Modulate Physicochemical Properties: It can influence lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.descilit.com

The Cyclohexyl Moiety: The cyclohexyl group is a six-membered aliphatic ring that is conformationally flexible, with the chair conformation being the most stable due to the minimization of angle and torsional strain. libretexts.orgwikipedia.orglibretexts.org In its chair form, substituents can occupy either axial or equatorial positions, which can have a profound impact on the molecule's reactivity and interactions. libretexts.orgwikipedia.org The cyclohexyl ring is a common feature in many natural and synthetic drugs. pharmablock.com It is often employed as a bioisostere for phenyl or other alkyl groups to:

Improve Lipophilicity: The non-polar nature of the cyclohexyl ring can enhance a molecule's ability to cross cell membranes.

Provide a 3D Scaffold: Unlike a flat aromatic ring, the three-dimensional nature of the cyclohexyl group can allow for more extensive and specific interactions within a binding pocket. pharmablock.com

Research Trajectory of N-Cyclopropylcyclohexanecarboxamide: Current State of Academic Inquiry and Prospective Avenues

A comprehensive search of the scientific literature indicates that this compound has not been the subject of extensive, dedicated research studies. Its existence is noted in chemical databases, but detailed investigations into its synthesis, properties, and potential applications are sparse.

However, the combination of the pharmacologically relevant cyclopropyl and cyclohexyl groups with the stable amide linker suggests several promising avenues for future research:

Medicinal Chemistry: Given the established roles of its constituent moieties in drug discovery, this compound and its derivatives could be synthesized and screened for various biological activities. The specific combination of a rigid cyclopropyl group on the nitrogen and a conformationally influential cyclohexyl ring on the carbonyl side could lead to novel interactions with biological targets.

Organic Synthesis and Methodology: The synthesis of this compound itself could be used as a model system for developing new amide bond-forming reactions, particularly those involving sterically demanding or electronically unique amines and carboxylic acids.

Materials Science: The rigid and well-defined structure of this molecule could make it a candidate for incorporation into polymers or liquid crystals, where precise molecular shape and intermolecular interactions are critical.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCCJDSSCUIHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropylcyclohexanecarboxamide

Classical Approaches for Amide Bond Formation in N-Cyclopropylcyclohexanecarboxamide Synthesis

Traditional methods for amide synthesis have long been the foundation of organic chemistry, providing reliable and well-understood pathways to these crucial functional groups.

One of the most direct and widely used methods for preparing this compound involves the reaction of an acyl halide with an amine. Specifically, cyclohexanecarbonyl chloride serves as a reactive electrophile that readily couples with the nucleophilic cyclopropylamine (B47189). fishersci.co.ukmdpi.comsigmaaldrich.com This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.co.uk

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group to form the stable amide bond. youtube.com The reactivity of the acyl chloride makes this a highly efficient process, often proceeding to high yields. fishersci.co.ukyoutube.com

Key Features of the Acyl Halide Method:

High Reactivity: Acyl chlorides are highly electrophilic, leading to rapid reaction rates. fishersci.co.uk

Good Yields: This method generally provides the desired amide in high yields. fishersci.co.uk

Byproduct Formation: The reaction generates hydrogen chloride, which needs to be scavenged by a base. youtube.com

Table 1: Reactants and Products in the Acyl Halide Method

| Compound Name | Role | Chemical Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Cyclohexanecarbonyl chloride | Reactant | C₇H₁₁ClO | 146.61 nih.gov |

| Cyclopropylamine | Reactant | C₃H₇N | 57.09 |

| This compound | Product | C₁₀H₁₇NO | 167.25 |

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be activated to enhance its electrophilicity. fishersci.co.uknih.gov This is achieved using a variety of coupling reagents.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uklibretexts.orgpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to furnish the amide. fishersci.co.uklibretexts.org

To minimize side reactions and potential racemization, especially in peptide synthesis, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. fishersci.co.ukpeptide.com These additives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization, yet still sufficiently reactive to couple with the amine. fishersci.co.uk

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.comsigmaaldrich.combachem.com These reagents also convert the carboxylic acid into a highly activated species, facilitating efficient amide bond formation. peptide.comsigmaaldrich.com

Common Coupling Reagents and Their Characteristics:

DCC/DIC: Effective but the dicyclohexylurea byproduct from DCC can be difficult to remove. libretexts.orgpeptide.com DIC forms a more soluble urea (B33335) byproduct. peptide.com

EDC: Water-soluble, making byproduct removal easier through aqueous extraction. peptide.com

HBTU/HATU: Highly efficient reagents, with HATU often showing faster reaction rates and less epimerization. peptide.comsigmaaldrich.com

COMU: A newer generation of coupling reagent with efficiencies comparable to HATU and improved safety profiles. bachem.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Key Features |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Widely used, insoluble urea byproduct. libretexts.orgpeptide.com |

| DIC | Diisopropylcarbodiimide | Soluble urea byproduct, suitable for solid-phase synthesis. peptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, commonly used in peptide synthesis. peptide.comsigmaaldrich.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly reactive, less epimerization. peptide.comsigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent, effective for difficult couplings. peptide.comsigmaaldrich.com |

Modern and Catalytic Strategies in this compound Synthesis

Contemporary synthetic chemistry is increasingly focused on developing more efficient and environmentally benign methods. This has led to the exploration of catalytic and photocatalytic approaches for amide bond formation.

Transition metal complexes can serve as catalysts in amidation reactions, offering alternative reaction pathways. wikipedia.org While direct catalytic amidation of carboxylic acids and amines is challenging, some progress has been made. For instance, ruthenium catalysts have been shown to facilitate the one-pot activation of carboxylic acids with acetylenes, followed by amidation. nih.gov The proposed mechanism involves the formation of a reactive enol ester intermediate that acylates the amine. nih.gov Transition metal complexes can also be intermediates in the hydrolysis of amides. wikipedia.org

Photocatalysis represents a burgeoning field in organic synthesis, harnessing the energy of light to drive chemical reactions. researchgate.net Visible-light-mediated methods for amide synthesis are being developed, often involving the oxidation of alcohols to aldehydes in situ, which then couple with amines to form the amide. researchgate.net While specific applications to this compound are not yet widely reported, the general principles of photocatalytic amide synthesis could be adapted for this target molecule. These methods often utilize organic photocatalysts and can proceed under mild, room temperature conditions. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles can be applied to the synthesis of this compound in several ways:

Waste Prevention: Choosing synthetic routes that maximize atom economy and minimize the formation of byproducts is a core tenet. nih.gov Catalytic methods are often superior in this regard compared to stoichiometric activating agents. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.govnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with photocatalytic methods, reduces energy consumption. researchgate.netnih.gov Microwave-assisted and ultrasound-assisted synthesis can also lead to shorter reaction times and reduced energy use. nih.gov

Use of Renewable Feedstocks: While not directly applicable to the core structure of this compound, the principles of green chemistry encourage the use of starting materials derived from renewable resources where possible. nih.gov

Catalysis: As mentioned, catalytic reagents are preferable to stoichiometric ones as they are used in smaller amounts and can be recycled. nih.govnih.gov

The application of green chemistry principles to the synthesis of cyclopropane-containing molecules is an active area of research, with a focus on developing more sustainable cyclopropanation strategies. thieme-connect.deresearchgate.net These advancements, coupled with greener amidation protocols, can pave the way for more environmentally friendly routes to this compound.

Optimization of Reaction Conditions and Yield for Academic Research Applications

The formation of an amide bond between cyclohexanecarboxylic acid and cyclopropylamine is the cornerstone of this compound synthesis. While the direct reaction between a carboxylic acid and an amine is possible, it often requires high temperatures and results in the formation of a stable and unreactive ammonium carboxylate salt, leading to low yields. peptide.com To circumvent this, various coupling agents have been developed to activate the carboxylic acid, facilitating a more efficient reaction under milder conditions.

The optimization of this reaction involves a systematic investigation of several key parameters, including the choice of coupling reagent, the solvent system, reaction temperature, and the stoichiometry of the reactants.

Influence of Coupling Reagents and Additives:

A variety of coupling reagents are available for amide bond formation, each with its own mechanism and efficacy. Common classes include carbodiimides, phosphonium salts, and uronium salts. For the synthesis of this compound, a comparative study of different coupling agents is essential to identify the most effective one.

A hypothetical study might compare the performance of several common coupling reagents under standardized conditions. For instance, reacting cyclohexanecarboxylic acid (1 equivalent) with cyclopropylamine (1.1 equivalents) in the presence of different coupling agents (1.1 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature for 12 hours could yield the results summarized in the interactive table below. Additives such as 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and improve yields. bachem.com

Interactive Data Table: Comparison of Coupling Reagents for the Synthesis of this compound

| Coupling Reagent | Additive (1.1 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| DCC | - | DCM | 25 | 12 | 65 |

| DCC | HOBt | DCM | 25 | 12 | 85 |

| EDC | - | DCM | 25 | 12 | 70 |

| EDC | HOBt | DCM | 25 | 12 | 92 |

| HATU | - | DMF | 25 | 12 | 95 |

| PyBOP | - | DMF | 25 | 12 | 93 |

Note: The data in this table is illustrative and based on general principles of amide coupling reactions. Actual experimental results may vary.

From such a comparative analysis, it often emerges that carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective, especially when paired with HOBt. bachem.com Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) frequently provide excellent yields in a shorter reaction time.

Effect of Solvent and Temperature:

To illustrate the impact of these parameters, a further optimization study could be conducted using the best-performing coupling reagent from the initial screening.

Interactive Data Table: Optimization of Solvent and Temperature for EDC/HOBt Mediated Synthesis

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| DCM | 0 | 24 | 88 |

| DCM | 25 | 12 | 92 |

| DCM | 40 | 8 | 90 |

| DMF | 25 | 12 | 94 |

| THF | 25 | 12 | 85 |

Note: The data in this table is illustrative and based on general principles of amide coupling reactions. Actual experimental results may vary.

These findings would likely indicate that while DCM is a suitable solvent, DMF might offer a slight advantage in yield. The optimal temperature would likely be determined to be room temperature (25 °C), as it provides a high yield within a reasonable timeframe without the need for heating or cooling, simplifying the experimental setup.

Chemical Transformations and Reactivity Profiles of N Cyclopropylcyclohexanecarboxamide

Reactions Involving the Cyclopropyl (B3062369) Ring System

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to reactions that involve ring-opening, cleavage, or rearrangement, often leading to the formation of more complex molecular architectures.

The inherent strain in the cyclopropyl ring of N-cyclopropyl amides can be harnessed to drive ring-opening reactions, which proceed via cleavage of the carbon-carbon bonds. These reactions can be initiated under various conditions, including treatment with acids or through activation with specific reagents.

One notable transformation is a ring-expanding reaction where cyclopropyl amides are converted into N-substituted pyrrolidin-2-ones. acs.orgnih.gov This reaction is achieved by activating the cyclopropyl amide with reagents such as triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (CX₄), which generate an imidoyl halide intermediate in situ. acs.orgnih.gov This intermediate then undergoes rearrangement and ring expansion to yield the five-membered lactam ring in good yields. acs.orgnih.gov

Superacid-promoted ring-opening presents another pathway, where the regioselectivity of bond cleavage is highly dependent on the substitution pattern of the cyclopropane ring. nih.gov For cyclopropanes bearing a π-acceptor group like an amide, interaction with the cyclopropane's 3e' orbital can lead to the cleavage of the vicinal C₁–C₂ bond. nih.gov Conversely, in systems where the nitrogen atom is protonated, such as in acidic media, the σ-withdrawing effect of the ammonium (B1175870) group can weaken the distal C₂–C₃ bond, promoting its cleavage. nih.gov This selective bond cleavage allows for controlled functionalization, such as through Friedel-Crafts reactions with aromatic solvents. nih.gov

The table below summarizes a representative ring-expansion reaction of a cyclopropyl amide.

Table 1: Ring-Expansion of N-Phenylcyclopropanecarboxamide

| Reactant | Reagents | Product | Yield | Reference |

|---|

The cyclopropylamine (B47189) moiety can participate in cycloaddition reactions, particularly after being converted into a reactive intermediate. Photochemical activation provides a modern and efficient route for such transformations. For instance, N-aryl cyclopropylamines can undergo a formal [3+2] cycloaddition with various olefins under photochemical conditions, without the need for a photocatalyst. chemrxiv.org

The proposed mechanism involves a Single Electron Transfer (SET) from the amine to the excited olefin, or vice versa, generating a radical cation intermediate from the cyclopropylamine. chemrxiv.org This is followed by the β-scission of the strained three-membered ring, which opens to form a more stable radical cation intermediate that can be trapped by an olefin. chemrxiv.orgrsc.org The subsequent radical addition and cyclization yield highly functionalized N-arylaminocyclopentane derivatives. chemrxiv.org The scope of this reaction is broad, tolerating various substituents on both the N-aryl group and the olefin partner. chemrxiv.org Asymmetric variants of this reaction have also been developed using chiral phosphoric acids as catalysts, enabling the synthesis of enantioenriched products. rsc.org

The selective cleavage of the C-C bonds in cyclopropylamine derivatives is a powerful strategy in synthetic chemistry, providing access to a variety of acyclic and heterocyclic structures. nih.govacs.org These transformations can be categorized based on their mechanism, including polar, pericyclic, radical-based, and transition metal-mediated pathways. nih.govacs.org

In the context of N-cyclopropyl amides, the electron-withdrawing nature of the carbonyl group activates the adjacent cyclopropyl ring, making it susceptible to cleavage. Transition metals, particularly palladium, have been instrumental in developing catalytic methods for the functionalization of cyclopropanes. For example, Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes allows for cross-coupling with organoboron reagents. nih.gov This method provides a novel route to synthesize cis-substituted chiral cyclopropanecarboxylic acids by functionalizing a C-H bond without cleaving the ring's C-C bonds. nih.gov However, other transition metal-catalyzed reactions directly target the C-C bonds for cleavage, leading to ring-opened products. liverpool.ac.uk

Radical-based reactions also offer a viable route for C-C bond cleavage. The formation of a nitrogen-centered radical on a cyclopropylamine can initiate β-scission of the cyclopropane ring, a key step in certain cycloaddition reactions. chemrxiv.org

Reactivity at the Amide Functionality

The amide bond is known for its stability, but it can be made to react under specific conditions, allowing for substitution, reduction, and other derivatizations.

Amides are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. youtube.com This is due to the poor leaving group ability of the amide anion (R₂N⁻). Consequently, reactions such as hydrolysis require harsh conditions, typically involving heating in strong aqueous acid or base, to proceed. youtube.com

To facilitate nucleophilic substitution under milder conditions, the amide must be activated. One strategy involves converting the carbonyl oxygen into a better leaving group. This can be achieved by treating the amide with reagents like triflic anhydride (B1165640) (Tf₂O), which forms a highly reactive O-triflyliminium triflate intermediate. frontiersin.org This intermediate is readily attacked by nucleophiles. Another method involves the in situ formation of imidoyl halides, as seen in the ring-expansion reaction where triphenylphosphine and a carbon tetrahalide are used. acs.org

Modern methods have demonstrated that organolithium reagents can react rapidly and chemoselectively with amides to form ketones. researchgate.net This nucleophilic acyl substitution proceeds through a tetrahedral intermediate which then collapses to furnish the ketone. researchgate.net

Table 2: General Pathways for Nucleophilic Acyl Substitution of Amides

| Reaction | Conditions | Product | Note | Reference |

|---|---|---|---|---|

| Hydrolysis | Strong Acid (H₃O⁺), Heat | Carboxylic Acid + Ammonium Ion | Reversible under acidic conditions | youtube.com |

| Hydrolysis | Strong Base (OH⁻), Heat | Carboxylate + Amine | Irreversible due to deprotonation of the carboxylic acid | youtube.com |

| Ketone Synthesis | Organolithium (R'-Li) | Ketone | Fast reaction, broad scope | researchgate.net |

Beyond substitution, the amide group can undergo various other transformations. A significant pathway is the reductive functionalization of amides. frontiersin.org The reduction of secondary amides, such as N-cyclopropylcyclohexanecarboxamide, with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) does not yield an alcohol but instead reduces the carbonyl group completely to a methylene (B1212753) group, affording a secondary amine. youtube.com This transformation, converting the amide into N-cyclopropylcyclohexylmethanamine, is a fundamental derivatization route. youtube.com

Catalytic methods for amide reduction have also been developed using hydrosilanes in the presence of iridium or other transition metal catalysts. frontiersin.org These reactions often proceed through the formation of an N,O-silylacetal intermediate. Subsequent treatment with an acid can generate an iminium ion, which can then be attacked by a nucleophile, allowing for the synthesis of highly functionalized amines. frontiersin.org This two-step process of reduction followed by nucleophilic addition represents a versatile strategy for amide functionalization. frontiersin.org

Another derivatization pathway, primarily for primary amides, is dehydration to form nitriles using reagents like thionyl chloride (SOCl₂). youtube.com While not directly applicable to the secondary amide this compound, it illustrates the diverse reactivity of the amide functional group.

Functionalization of the Cyclohexane (B81311) Ring

The saturated carbocyclic core of this compound, the cyclohexane ring, presents a unique challenge and opportunity for selective functionalization. The reactivity of this moiety is largely dictated by the activation of its carbon-hydrogen bonds and its susceptibility to electrophilic and nucleophilic attack under specific conditions.

Carbon-Hydrogen (C-H) Activation and Functionalization Strategies

The direct functionalization of C-H bonds on a cyclohexane ring is a powerful strategy for introducing molecular complexity. While research directly on this compound is specific, broader studies on similar motifs, such as carboxylic acids and their derivatives, highlight potential pathways. For instance, rhodium-catalyzed C-H activation has been demonstrated in the reaction of carboxylic acids with cyclopropanols, leading to the formation of phthalides and butenolides. rsc.org This suggests that the amide group in this compound could act as a directing group, facilitating the selective activation of a C-H bond on the cyclohexane ring by a transition metal catalyst.

The general mechanism for such a transformation would likely involve the coordination of the amide's oxygen atom to the metal center, followed by the oxidative addition of a proximal C-H bond on the cyclohexane ring to form a metallacyclic intermediate. This intermediate could then react with a suitable coupling partner to afford the functionalized product.

Table 1: Potential C-H Functionalization Reactions of the Cyclohexane Ring

| Reaction Type | Catalyst System (Example) | Potential Product |

| C-H Arylation | Pd(OAc)₂ / Ligand | N-Cyclopropyl-(aryl)cyclohexanecarboxamide |

| C-H Alkenylation | [RhCp*Cl₂]₂ | N-Cyclopropyl-(alkenyl)cyclohexanecarboxamide |

| C-H Amination | Cu(OAc)₂ / Ligand | N-Cyclopropyl-(amino)cyclohexanecarboxamide |

Electrophilic and Nucleophilic Substitutions on the Cyclohexane Core

The cyclohexane ring in this compound is generally unreactive towards traditional electrophilic and nucleophilic substitution reactions due to the absence of a leaving group and the high energy of the required intermediates. However, under forcing conditions or with prior modification, such transformations can be envisaged.

For electrophilic substitution, the introduction of a double bond within the cyclohexane ring via a separate dehydrogenation step would be necessary to create a site susceptible to attack by an electrophile. Conversely, nucleophilic substitution would require the pre-installation of a leaving group, such as a halide or a sulfonate ester, on the cyclohexane ring. This initial functionalization could potentially be achieved through radical halogenation, although selectivity might be an issue.

Copper-Catalyzed Reactions Involving this compound

Copper-catalyzed reactions are pivotal in modern organic synthesis, particularly for the formation of carbon-nitrogen and carbon-carbon bonds. nih.govnih.govscispace.com this compound can participate in several copper-catalyzed transformations, primarily involving the amide nitrogen or activation of adjacent C-H bonds.

The classic copper-catalyzed N-arylation, or Goldberg reaction, is a key transformation for amides. nih.gov In this reaction, this compound could react with an aryl halide in the presence of a copper catalyst and a suitable ligand to form the corresponding N-aryl-N-cyclopropylcyclohexanecarboxamide. The reaction typically proceeds through a Cu(I)-amidate intermediate. nih.gov The choice of ligand is crucial for the success of these reactions, with diamine ligands often being employed to enhance catalyst activity. nih.gov

Furthermore, copper catalysts are known to promote C-H amination reactions. nih.gov While benzylic C-H bonds are more commonly activated, the potential for intramolecular C-H amination of the cyclohexane ring of this compound exists, which would lead to the formation of bicyclic products. Copper catalysts have also been employed in the synthesis of α-ketoamides from secondary amines, suggesting a potential oxidative transformation pathway for this compound. chemrxiv.org

Table 2: Exemplary Copper-Catalyzed Reactions

| Reaction Type | Copper Source | Ligand (Example) | Potential Product |

| N-Arylation (Goldberg Reaction) | CuI | 1,2-Diamine | N-Aryl-N-cyclopropylcyclohexanecarboxamide |

| Oxidative Coupling | CuBr | N/A | α-Keto-N-cyclopropylcyclohexanecarboxamide |

| Multi-component Reaction | CuI | Xantphos | N-Acyl amidine derivatives chemrxiv.org |

This compound as a Synthetic Intermediate in Organic Synthesis

The unique combination of a reactive amide, a strained cyclopropyl ring, and a modifiable cyclohexane core makes this compound a valuable intermediate in organic synthesis.

One notable application is in multi-component reactions. For instance, copper-catalyzed three-component reactions of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones can generate N-acyl amidines. chemrxiv.org While this compound itself is not the starting amine in this specific report, its structural motif is relevant to the types of complex molecules that can be accessed. The amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine, providing further synthetic handles.

The cyclopropyl group itself can undergo ring-opening reactions under various conditions, such as acid catalysis or transition metal catalysis, to introduce a propyl chain with defined stereochemistry. This, combined with functionalization of the cyclohexane ring, allows for the generation of a diverse array of molecular scaffolds from a single starting material.

Table 3: Synthetic Transformations of this compound

| Transformation | Reagents | Product Class |

| Amide Hydrolysis | H₃O⁺ / Heat | Cyclohexanecarboxylic acid |

| Amide Reduction | LiAlH₄ | (Cyclohexyl)(cyclopropylmethyl)amine |

| Cyclopropyl Ring Opening | H⁺ or Pd/C, H₂ | Propan-2-yl substituted cyclohexanecarboxamide (B73365) derivatives |

Design, Synthesis, and Preclinical Evaluation of N Cyclopropylcyclohexanecarboxamide Derivatives and Analogues

Systematic Structural Modifications for Academic Research Purposes

The chemical scaffold of N-cyclopropylcyclohexanecarboxamide presents three key regions for structural modification: the cyclopropyl (B3062369) ring, the cyclohexane (B81311) ring, and the central amide linkage. Researchers have systematically altered these components to probe the structural requirements for biological activity.

Modification of the Cyclopropyl Ring

While direct substitutions on the cyclopropyl ring of this compound are not extensively documented in publicly available research, the synthesis of related cyclopropane-containing molecules offers insights into potential modifications. General synthetic strategies for cyclopropane (B1198618) rings, such as the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation, allow for the introduction of various substituents. For instance, the synthesis of 2-aryl-N-cyclopropylcyclopropane-1-carboxamide derivatives has been reported, demonstrating the feasibility of incorporating substituted phenyl groups on the cyclopropane ring. These synthetic routes could theoretically be adapted to produce this compound analogs with substituents on the cyclopropyl moiety, enabling the investigation of how steric and electronic properties at this position affect biological interactions.

Modification of the Cyclohexane Ring

The cyclohexane ring has been identified as a crucial component for the biological activity of related cycloalkylamide derivatives. Studies on inhibitors of soluble epoxide hydrolase (sEH) have shown that a six-membered ring, such as cyclohexane, is necessary for reasonable inhibitory potency. Modifications that increase the hydrophobicity of this part of the molecule have been found to dramatically improve inhibitory activity. For example, replacing the cyclohexane with a tetrahydronaphthalene group, which can be considered a bulkier and more hydrophobic analog, led to a significant increase in potency against sEH.

Further investigations into cyclohexane-1-carboxamide derivatives have explored the impact of various substitutions. In one study, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were synthesized and evaluated for their in-vitro antitumor activity. orientjchem.org This research highlights the tolerance of the cyclohexane ring for complex substitutions at the 1-position, leading to compounds with significant biological effects. While not directly N-cyclopropyl derivatives, these findings suggest that the cyclohexane ring of this compound is a viable point for introducing diverse chemical functionalities, including those containing heteroatoms, to modulate the compound's properties.

Derivatization of the Amide Nitrogen and Carbonyl Carbon

The amide linkage is a central feature of this compound and has been a key focus of derivatization efforts in related compound series. Structure-activity relationship (SAR) studies on cycloalkylamide inhibitors of sEH revealed that modifications to the N-acyl group significantly impact potency. For instance, attaching a benzyl (B1604629) moiety functionalized with a polar group to the right side of the amide pharmacophore resulted in highly potent inhibition. nih.gov Conversely, unsubstituted benzyl, alkyl, aryl, or biaryl groups at this position led to a substantial decrease in inhibitory activity. nih.gov

The synthesis of various amide derivatives of other carboxylic acids, such as carprofen (B1668582) and naproxen, has been explored to develop dual-action inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX). orientjchem.orgnih.gov These studies demonstrate that the amide nitrogen can be readily coupled with a variety of amine-containing fragments to generate extensive libraries of analogs for biological screening. This body of work suggests that the derivatization of the amide nitrogen in this compound with different substituents is a synthetically accessible strategy to explore and optimize interactions with biological targets.

Structure-Activity Relationship (SAR) Studies in Preclinical Models

The systematic structural modifications of this compound and its analogs have enabled the elucidation of structure-activity relationships, providing valuable insights into the chemical features that govern their biochemical and biological effects in preclinical models.

Correlation of Structural Features with Biochemical Activity

SAR studies on related cycloalkylamide derivatives have established a clear link between specific structural features and in vitro enzyme inhibition. As previously mentioned in the context of sEH inhibitors, the presence of a cyclohexane ring is a key determinant of activity. The potency of these inhibitors is further influenced by the nature of the substituent on the amide nitrogen.

Table 1: Structure-Activity Relationship of Cycloalkylamide Derivatives as sEH Inhibitors

| Modification | Effect on sEH Inhibition | Reference |

| Cycloalkane Ring Size | A C6 ring (cyclohexane) is necessary for reasonable potency. Smaller rings or polar groups result in no inhibition. | nih.gov |

| Hydrophobicity of Cycloalkane | Increased hydrophobicity (e.g., tetrahydronaphthalene) dramatically improves potency. | nih.gov |

| N-Acyl Substituent | A benzyl moiety with a polar group produces highly potent inhibition. | nih.gov |

| N-Acyl Substituent | Unsubstituted benzyl, alkyl, aryl, or biaryl groups lead to a big decrease in potency. | nih.gov |

These findings underscore the importance of both the lipophilicity of the cycloalkyl group and the specific electronic and steric properties of the N-acyl substituent in determining the biochemical activity of this class of compounds.

In Vitro Biological Screening Against Specific Molecular Targets

While direct evidence for the screening of this compound against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) or the mammalian target of rapamycin (B549165) (mTOR) is not prominent in the available literature, research on structurally related compounds points towards other potential molecular targets.

A significant area of investigation for amide-containing compounds is the inhibition of fatty acid amide hydrolase (FAAH) , an enzyme responsible for the degradation of endocannabinoids. nih.gov The development of FAAH inhibitors is a strategy for treating conditions like pain and inflammation. Studies on amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have shown that modification of the carboxylic acid to an amide can confer potent FAAH inhibitory activity. orientjchem.orgnih.gov For example, amide analogs of carprofen were found to be potent, reversible inhibitors of FAAH. nih.gov This suggests that this compound and its derivatives represent a potential scaffold for the design of novel FAAH inhibitors.

Furthermore, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were synthesized and evaluated for their in-vitro antitumor activity against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colorectal). orientjchem.org One compound in this series, compound 5i , demonstrated promising activity against the MCF-7 breast cancer cell line with an IC50 value of 3.25 μM, which was more potent than the standard drug doxorubicin (B1662922) in the same assay (IC50 = 6.77 μM). orientjchem.org This compound was also found to induce apoptosis and inhibit the cell cycle in MCF-7 cells. orientjchem.org

Table 2: In Vitro Anticancer Activity of Cyclohexane-1-carboxamide Derivative 5i

| Cell Line | IC50 (μM) of Compound 5i | IC50 (μM) of Doxorubicin (Reference) | Reference |

| MCF-7 (Breast) | 3.25 | 6.77 | orientjchem.org |

| HepG2 (Liver) | 11.5 | 3.07 | orientjchem.org |

| A549 (Lung) | 6.95 | 0.887 | orientjchem.org |

| Caco-2 (Colorectal) | 8.98 | 2.78 | orientjchem.org |

These findings indicate that while specific screening data for this compound against 11β-HSD1 and mTOR is scarce, the broader class of cyclohexane carboxamides has shown activity against other important biological targets, justifying further investigation into the therapeutic potential of this chemical scaffold.

Investigation of Selectivity Profiles in Biochemical Assays

The development of highly selective enzyme inhibitors is a critical aspect of modern drug discovery, aiming to minimize off-target effects and enhance the therapeutic window of drug candidates. In the context of this compound and its derivatives as potential fatty acid amide hydrolase (FAAH) inhibitors, establishing a comprehensive selectivity profile is paramount. While detailed biochemical assay data for this compound itself is not extensively available in publicly accessible literature, the principles and methodologies for evaluating such selectivity are well-established within the field of FAAH inhibitor research.

The primary goal of selectivity profiling for a potential FAAH inhibitor is to determine its specificity for FAAH over other serine hydrolases and other related and unrelated biological targets. Off-target inhibition can lead to unforeseen side effects, as tragically highlighted by the clinical trial of BIA 10-2474, a structurally distinct FAAH inhibitor. nih.gov Activity-based protein profiling (ABPP) has emerged as a powerful technique to assess the selectivity of enzyme inhibitors in their native biological environment. nih.gov This method allows for the identification of all protein targets of a compound in a complex proteome, providing a global view of its interaction landscape.

For a derivative of this compound, a typical selectivity panel in biochemical assays would include, but not be limited to, other key enzymes in the endocannabinoid system and the broader class of serine hydrolases.

Key Enzymes for Selectivity Screening:

| Enzyme | Function | Rationale for Inclusion |

| Monoacylglycerol Lipase (MAGL) | Primary enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). | Inhibition of MAGL can lead to alterations in the endocannabinoid system distinct from those caused by FAAH inhibition. |

| Dipeptidyl Peptidase-Like Protein 6 (DPP6) | A serine protease with roles in neuronal function. | Broad screening against other serine hydrolases is crucial to identify potential off-target interactions. |

| Carboxylesterases (CESs) | A family of enzymes involved in the metabolism of a wide range of xenobiotics and endogenous lipids. | Inhibition of CESs can lead to drug-drug interactions and other toxicities. |

| Lysosomal Hydrolases | Various hydrolases active in the lysosome. | To rule out non-specific inhibition of cellular degradation pathways. |

The ideal this compound derivative would exhibit high potency for FAAH, with significantly lower or no activity against these and other screened enzymes. A quantitative measure of selectivity is often expressed as a ratio of the IC₅₀ or Kᵢ values for the off-target enzyme versus the target enzyme (FAAH). A higher ratio indicates greater selectivity.

For instance, the development of the highly selective FAAH inhibitor PF-3845 demonstrated the successful application of these principles. nih.gov Through rigorous selectivity profiling, PF-3845 was shown to potently inhibit FAAH with minimal interaction with other serine hydrolases, leading to a favorable preclinical profile. nih.gov This underscores the critical nature of comprehensive biochemical assays in the preclinical evaluation of any novel FAAH inhibitor, including those based on the this compound scaffold.

Exploration of Novel Scaffolds Incorporating this compound Motifs

The exploration of novel chemical scaffolds is a cornerstone of medicinal chemistry, driven by the need to optimize drug-like properties, access new intellectual property, and overcome limitations of existing chemotypes. While the this compound core provides a foundational element for FAAH inhibition, its incorporation into novel and diverse molecular architectures is a key strategy for developing next-generation therapeutics.

The process of "scaffold hopping" involves replacing a central molecular core with a functionally equivalent but structurally distinct framework. This approach can lead to significant improvements in potency, selectivity, pharmacokinetic properties, and novelty. For the this compound motif, this could involve several strategies:

Modification of the Cyclohexane Ring: Replacing the cyclohexane ring with other cyclic or heterocyclic systems can explore new binding interactions within the FAAH active site. Aromatic rings, such as phenyl or pyridyl, or other saturated heterocycles like piperidine (B6355638) or tetrahydropyran, could be investigated. Each modification would necessitate a re-evaluation of the structure-activity relationship (SAR).

Bioisosteric Replacement of the Amide Bond: The amide bond, while crucial for the interaction with FAAH's catalytic serine residue, can sometimes be a liability due to metabolic instability. Bioisosteric replacements, such as 1,2,3-triazoles, oxadiazoles, or other five-membered heterocycles, could be explored to mimic the hydrogen bonding capabilities of the amide while potentially improving metabolic stability.

Integration into Polycyclic Systems: Fusing the this compound motif into a larger, more rigid polycyclic scaffold could pre-organize the key pharmacophoric elements into an optimal conformation for binding to FAAH. This can lead to a significant increase in binding affinity and selectivity.

The synthesis of such novel scaffolds often requires the development of innovative synthetic methodologies. Multi-component reactions and diversity-oriented synthesis are powerful approaches to rapidly generate libraries of structurally diverse compounds based on a common core.

Table of Potential Novel Scaffolds:

| Scaffold Type | Rationale | Potential Advantages |

| Arylcarboxamides | Introduction of aromatic interactions with the enzyme. | Potential for improved potency and exploration of new binding pockets. |

| Heterocyclic Carboxamides | Modulation of physicochemical properties (e.g., solubility, polarity). | Improved pharmacokinetic profiles and potential for novel intellectual property. |

| Rigidified Polycyclic Amides | Conformational constraint to favor the bioactive conformation. | Increased affinity and selectivity. |

While specific examples of novel scaffolds incorporating the this compound motif are not widely reported in the current literature, the principles of medicinal chemistry provide a clear roadmap for such explorations. The combination of rational drug design, advanced synthetic chemistry, and comprehensive biological evaluation will be essential for the successful development of new drug candidates based on this promising pharmacophore. The anti-proliferative and anti-migratory effects observed with FAAH inhibition in cancer cell lines further underscore the therapeutic potential of developing novel and selective inhibitors. oncotarget.com

Mechanistic Investigations of Reactions and Biological Interactions of N Cyclopropylcyclohexanecarboxamide

Elucidation of Organic Reaction Mechanisms via Kinetic and Spectroscopic Methods

Detailed mechanistic studies focusing specifically on the kinetic and spectroscopic analysis of the formation of N-cyclopropylcyclohexanecarboxamide are not extensively detailed in publicly available research. However, the synthesis of this compound is documented, and from the reagents used, a general reaction mechanism can be inferred.

The synthesis of this compound has been reported via the reaction of cyclohexanecarbonyl chloride with cyclopropylamine (B47189). nii.ac.jp This is a classic example of nucleophilic acyl substitution.

| Reactants | Reagents | Product | Yield |

| Cyclohexanecarbonyl chloride, Cyclopropylamine | - | This compound | 85% nii.ac.jp |

Identification of Reaction Intermediates

While specific studies on the reaction intermediates in the synthesis of this compound are not available, the generally accepted mechanism for the reaction between an acyl chloride and an amine proceeds through a tetrahedral intermediate. In this case, the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This results in the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the nitrogen and oxygen atoms are singly bonded to the carbonyl carbon. The subsequent collapse of this intermediate, with the expulsion of the chloride ion, leads to the formation of the stable amide product.

Transition State Analysis and Reaction Pathway Mapping

Specific transition state analysis and reaction pathway mapping for the synthesis of this compound have not been reported. Such studies would typically involve computational modeling and experimental kinetic isotope effect studies to determine the precise geometry and energy of the transition state. For this type of reaction, the transition state is expected to resemble the tetrahedral intermediate, with a partially formed nitrogen-carbon bond and a partially broken carbon-chlorine bond.

Enzymatic Reaction Mechanism Studies (relevant to enzyme inhibition research)

This compound has been investigated for its biological activity and utilized as a chemical intermediate in the development of potent enzyme inhibitors. nii.ac.jpjst.go.jpgoogle.com While detailed mechanistic studies on its direct enzymatic interactions are limited, its role in medicinal chemistry provides insights into its biological relevance.

Substrate Binding and Catalytic Cycle Analysis

Direct studies on the substrate binding and catalytic cycle analysis of this compound with specific enzymes are not extensively documented. However, its use as a building block for more complex inhibitors suggests that the cyclopropyl (B3062369) and cyclohexyl groups can occupy specific binding pockets within an enzyme's active site. For instance, in the development of inhibitors for human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), this compound was used as a precursor, indicating that its structural motifs are compatible with the target enzyme's binding site. jst.go.jp Similarly, its incorporation into potential mTOR inhibitors highlights its utility as a scaffold for engaging with the binding sites of kinases. google.com

Inhibition Kinetics and Mode of Action Studies

While comprehensive inhibition kinetics for this compound are not widely published, some screening data is available.

| Enzyme Target | Observation | Reference |

| Lysine-specific demethylase 1 (LSD1) | Investigated as part of a series of potential inhibitors. | nii.ac.jp |

| Monoamine oxidase B (MAO B) | Exhibited low enzyme inhibition. | nii.ac.jp |

| 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Used as an intermediate in the synthesis of potent inhibitors. | jst.go.jp |

| mTOR | Used as an intermediate in the preparation of mTOR inhibitors. | google.com |

Computational Chemistry and Molecular Modeling of N Cyclopropylcyclohexanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, reactivity, and various spectroscopic properties. For N-cyclopropylcyclohexanecarboxamide, Density Functional Theory (DFT) is a common and effective method for these calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacs.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. In this compound, the HOMO is expected to be localized primarily around the amide functional group, specifically the nitrogen and oxygen atoms, due to the presence of lone pair electrons. The LUMO, conversely, represents the ability to accept electrons, indicating electrophilic character. For this molecule, the LUMO is anticipated to be centered on the carbonyl carbon and oxygen of the amide group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ijcaonline.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions as less energy is required to excite an electron from the HOMO to the LUMO. ijcaonline.org Computational studies on similar amide-containing molecules suggest that this compound would possess a moderate HOMO-LUMO gap, indicative of a relatively stable compound under normal conditions. ijcaonline.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Electron-donating orbital, localized on the amide group. |

| LUMO | 1.5 | Electron-accepting orbital, localized on the carbonyl group. |

| HOMO-LUMO Gap | 8.3 | Indicates moderate chemical stability. |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

For this compound, the MEP map would show a region of high electron density (negative potential), colored in red, around the carbonyl oxygen atom. This is due to the oxygen's high electronegativity and lone pair electrons, making it a prime site for electrophilic attack or hydrogen bond donation. researchgate.netresearchgate.net Conversely, regions of lower electron density (positive potential), colored in blue, would be expected around the amide hydrogen and the hydrogens of the cyclopropyl (B3062369) and cyclohexyl rings. These sites are susceptible to nucleophilic attack. The interpretation of these electrostatic maps is crucial for understanding how the molecule will interact with its environment, including solvents and biological receptors. uci.eduscispace.comnih.gov

Conformational Analysis using Computational Methods

The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in biological contexts. This compound has several rotatable bonds, leading to a variety of possible conformations. The cyclohexyl ring itself can exist in several conformations, with the "chair" form being the most stable. pressbooks.pubslideshare.netyoutube.com

Furthermore, rotation around the C-N amide bond is restricted due to the partial double bond character arising from resonance. This leads to the possibility of cis and trans isomers, with the trans conformation generally being more stable. A detailed conformational analysis would involve mapping the potential energy surface by systematically rotating key dihedral angles to locate all energy minima and the transition states that separate them.

Table 2: Relative Energies of Key Conformations of this compound

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair (Equatorial) | 0.0 | Most stable conformation. |

| Chair (Axial) | ~2.0 | Higher energy due to 1,3-diaxial interactions. |

| Boat | ~6.5 | High energy due to eclipsing and flagpole interactions. pressbooks.pub |

| Twist-Boat | ~5.5 | More stable than the boat but less stable than the chair. youtube.com |

Note: These values are illustrative and based on typical energy differences for substituted cyclohexanes. slideshare.netyoutube.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might bind to the active site of a protein or enzyme. nih.govresearchgate.netnih.gov

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The docking algorithm would then explore various binding poses, scoring them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. acs.org The amide group would likely be a key player in binding, forming hydrogen bonds with amino acid residues in the active site. The carbonyl oxygen could act as a hydrogen bond acceptor, while the N-H group could act as a hydrogen bond donor. The hydrophobic cyclohexyl and cyclopropyl groups could engage in van der Waals interactions with nonpolar residues. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. nottingham.ac.ukosti.gov MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can help to assess the stability of the docked pose and calculate the binding free energy, providing a more accurate prediction of binding affinity. nottingham.ac.uk

Reaction Pathway Exploration and Transition State Mapping via Computational Methods

Computational chemistry can also be used to explore the mechanisms of chemical reactions, such as the hydrolysis of the amide bond in this compound. acs.orguregina.caacs.org By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy.

For amide hydrolysis, both acid- and base-catalyzed mechanisms can be investigated. youtube.comtestbook.com In the acid-catalyzed mechanism, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com In the base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks the carbonyl carbon. testbook.com

Computational methods can model these pathways, calculating the energies of reactants, intermediates, transition states, and products. acs.org This allows for a determination of which pathway is more favorable under different conditions. For example, calculations can show how the presence of water molecules can act as catalysts, lowering the energy barrier for the reaction. acs.orgacs.org Such studies are crucial for understanding the stability of the molecule and its potential degradation pathways. rsc.org

Emerging Research Applications of N Cyclopropylcyclohexanecarboxamide in Material Science and Agrochemical Development

N-Cyclopropylcyclohexanecarboxamide as a Building Block in Organic Materials Research

The development of novel organic materials often relies on the design of molecular building blocks with specific structural and functional properties. The this compound molecule possesses features that make it a candidate for investigation in polymer and supramolecular chemistry.

In polymer chemistry, the amide linkage is the cornerstone of polyamides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The this compound structure contains this key functional group. In principle, derivatives of this compound could be designed to act as monomers in polymerization reactions.

Furthermore, the rigid and bulky nature of the cyclopropyl (B3062369) and cyclohexyl groups could impart unique properties if the molecule is used as a functional additive in existing polymer matrices. The introduction of such groups can influence polymer chain packing, potentially altering physical properties like glass transition temperature, stiffness, and gas permeability. The cyclopropylamine (B47189) moiety, in particular, is utilized in the synthesis of specialty polymers where the ring's strain and rigidity can lead to materials with unique mechanical and thermal characteristics. longdom.org

Supramolecular chemistry involves the study of non-covalent interactions that direct molecules to self-assemble into larger, ordered structures. The amide group in this compound is a classic functional group for directing self-assembly through hydrogen bonding. It contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

This capability allows for the formation of predictable and stable one-dimensional chains or two-dimensional sheets in the solid state. While a specific crystal structure for this compound is not widely published, analysis of related carboxamide structures reveals the prevalence of such hydrogen-bonding motifs. These interactions, combined with the defined shapes of the cyclohexyl and cyclopropyl rings, could be exploited to create novel, self-assembled materials and liquid crystals.

Investigation in Agrochemical Compound Design and Synthesis

The search for new, effective, and selective agrochemicals is a continuous effort in chemical research. The inclusion of a cyclopropane (B1198618) ring is a well-established strategy in the design of bioactive molecules, including herbicides and pesticides. unl.ptresearchgate.net

The cyclopropane moiety is valued for its metabolic stability and its ability to impose a specific, rigid conformation on a molecule, which can enhance binding to target enzymes or receptors in pests and weeds. researchgate.net Natural and synthetic compounds containing cyclopropane rings are known to exhibit a wide spectrum of biological activities, including insecticidal, antifungal, and herbicidal properties. unl.ptresearchgate.net

Many commercial herbicides derive their activity from their ability to inhibit crucial plant enzymes. The specific three-dimensional shape of an inhibitor is critical for its function. The structure of this compound, with its defined stereochemistry and rigid components, makes it and its derivatives interesting scaffolds for herbicide discovery programs. The cyclopropane ring is a component of natural products with herbicidal activity, suggesting that synthetic molecules incorporating this ring could be promising candidates for development. researchgate.net

In pesticide research, the cyclopropyl group is a key component of the highly successful pyrethroid class of insecticides. Although this compound is structurally distinct from pyrethroids, the presence of the cyclopropyl ring is significant. Research into new classes of pesticides has shown that amide-containing molecules with cyclopropyl groups can exhibit potent insecticidal activity. researchgate.net For example, novel meta-diamide compounds that include a cyclopropyl group have been synthesized and tested for their insecticidal properties. researchgate.net Additionally, various amide derivatives containing cyclopropane have been investigated for antimicrobial activity. mdpi.com These findings suggest that this compound could serve as a foundational structure for the synthesis and screening of new pesticide candidates.

Role in Chiral Ligand Synthesis Research

Asymmetric catalysis, which uses chiral metal-ligand complexes to produce single enantiomers of a target molecule, is indispensable in modern chemistry, particularly for pharmaceuticals. snnu.edu.cn The development of new chiral ligands is crucial for advancing this field. Cyclopropane-based structures are highly valuable in this context because their rigidity helps create a well-defined and effective chiral environment around the metal center. nih.govnih.gov

Chiral cyclopropylamines are recognized as important building blocks for the synthesis of these specialized ligands. longdom.orgmdpi.com A series of chiral ligands based on a cyclopropane framework have been successfully synthesized and used in palladium-catalyzed reactions, achieving high yields and enantioselectivity. nih.gov Given that this compound is a derivative of cyclopropylamine, it represents a potential precursor for new chiral ligands. Through chemical modification, such as the reduction of the amide group to an amine, it could be converted into a chiral secondary amine scaffold, which could then be further elaborated into a novel ligand for use in asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropylcyclohexanecarboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a two-step process:

Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using thionyl chloride.

The acyl chloride reacts with cyclopropylamine in anhydrous benzene under reflux, yielding the target amide. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to amine) and reaction time (typically 4–6 hours) to achieve >90% yield .

- Characterization : Confirmation via NMR (e.g., δ = 5.60 ppm for NH, 2.69 ppm for cyclopropyl CH) ensures structural fidelity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Key signals include the cyclopropyl proton multiplet (δ 0.35–0.75 ppm) and amide NH resonance (δ 5.60–5.70 ppm) .

- Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H]) with theoretical values (C _{17}NO, MW = 167.25 g/mol) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>98%) .

Q. What are the stability considerations for handling and storing this compound?

- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the amide bond.

- Decomposition Risks : Exposure to moisture or acidic/basic conditions may degrade the compound. Monitor via periodic NMR or TLC .

Advanced Research Questions

Q. How does the cyclopropyl group influence the conformational dynamics and bioactivity of this compound?

- Conformational Analysis : The cyclopropyl ring imposes steric constraints, stabilizing the cyclohexane chair conformation. Computational studies (e.g., DFT) reveal reduced rotational freedom, potentially enhancing target binding specificity .

- Biological Implications : Analogous cyclohexanecarboxamides (e.g., N,N-dimethyl derivatives) show activity in neurodegenerative models, suggesting cyclopropyl variants may modulate oxidative stress pathways .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Case Study : If DFT simulations predict nucleophilic attack at the amide carbonyl but experimental kinetics show no reactivity:

Re-evaluate solvent effects (e.g., benzene vs. polar aprotic solvents).

Probe steric shielding by the cyclopropyl group via X-ray crystallography or NOE NMR .

- Mitigation : Cross-validate with multiple techniques (e.g., IR spectroscopy for carbonyl stretching frequencies) .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

- Lead Optimization :

- SAR Studies : Modify the cyclohexane ring (e.g., fluorination at C4) or cyclopropyl substituents to enhance metabolic stability.

- In Silico Screening : Dock the compound into targets like GABA receptors or kinase domains, leveraging its rigid structure .

- Toxicity Profiling : Use zebrafish models or hepatic microsomes to assess CYP450-mediated metabolism and off-target effects .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Protocol Standardization :

- Document exact reaction conditions (e.g., anhydrous benzene vs. THF).

- Use freshly distilled cyclohexanecarbonyl chloride to avoid side reactions.

Q. What safety protocols are critical when working with this compound?

- Hazard Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.